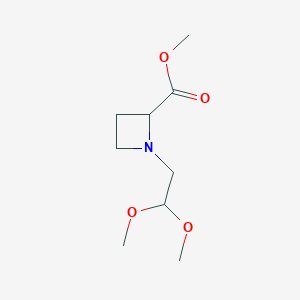
nitrous acid;N-octadecyloctadecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrous acid;N-octadecyloctadecan-1-amine is a compound that combines the properties of nitrous acid and a long-chain amine. Nitrous acid, also known as nitric(III) acid, is a weak and unstable acid that is typically prepared in situ due to its rapid decomposition. N-octadecyloctadecan-1-amine is a long-chain aliphatic amine, which is characterized by its hydrophobic nature and its ability to form stable complexes with various substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nitrous acid is usually generated by acidifying aqueous solutions of sodium nitrite with a mineral acid, such as hydrochloric acid, at low temperatures . This method ensures that the nitrous acid is consumed in situ, preventing its decomposition.
N-octadecyloctadecan-1-amine can be synthesized through the reductive amination of octadecanal with ammonia or an amine, using a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of nitrous acid involves the controlled acidification of sodium nitrite solutions, often in a continuous process to ensure a steady supply of the acid. N-octadecyloctadecan-1-amine is produced on an industrial scale through catalytic hydrogenation of nitriles or amides derived from fatty acids, followed by purification steps to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Nitrous acid;N-octadecyloctadecan-1-amine undergoes several types of chemical reactions, including:
Reduction: The amine group in N-octadecyloctadecan-1-amine can be reduced to form secondary or tertiary amines.
Substitution: Nitrous acid can react with amines to form N-nitrosamines, which are important in various chemical processes.
Common Reagents and Conditions
Oxidation: Sodium nitrite and hydrochloric acid are commonly used to generate nitrous acid for oxidation reactions.
Reduction: Reducing agents such as sodium cyanoborohydride or lithium aluminum hydride are used for the reduction of amines.
Substitution: Nitrous acid is used in cold acidic solutions to facilitate the formation of N-nitrosamines.
Major Products
Diazonium Salts: Formed from the oxidation of primary amines by nitrous acid.
N-nitrosamines: Formed from the reaction of nitrous acid with secondary amines.
Applications De Recherche Scientifique
Nitrous acid;N-octadecyloctadecan-1-amine has several scientific research applications:
Biology: Studied for its potential effects on biological systems, particularly in the context of nitrosation reactions.
Industry: Utilized in the production of surfactants and emulsifiers due to the hydrophobic nature of N-octadecyloctadecan-1-amine.
Mécanisme D'action
The mechanism of action of nitrous acid;N-octadecyloctadecan-1-amine involves the nitrosation of amines, leading to the formation of N-nitrosamines. Nitrous acid acts as an electrophile, reacting with the nucleophilic nitrogen of the amine to form a nitrosamine intermediate . This intermediate can undergo further reactions, depending on the conditions and the presence of other reagents.
Comparaison Avec Des Composés Similaires
Nitrous acid;N-octadecyloctadecan-1-amine can be compared with other similar compounds, such as:
N-nitrosodimethylamine: A well-known nitrosamine with similar chemical properties but different biological effects.
N-nitrosodiethylamine: Another nitrosamine that shares similar reactivity with nitrous acid but has different industrial applications.
The uniqueness of this compound lies in its combination of a long-chain aliphatic amine with nitrous acid, providing distinct hydrophobic properties and reactivity.
Propriétés
Numéro CAS |
62498-16-2 |
|---|---|
Formule moléculaire |
C36H76N2O2 |
Poids moléculaire |
569.0 g/mol |
Nom IUPAC |
nitrous acid;N-octadecyloctadecan-1-amine |
InChI |
InChI=1S/C36H75N.HNO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1-3/h37H,3-36H2,1-2H3;(H,2,3) |
Clé InChI |
KCJAEZJKVJTLRM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCC.N(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)






![1,2,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14514663.png)





